(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
Description
The compound "(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone" is a structurally complex molecule featuring a 1,4-thiazepane ring substituted with a dimethylaminomethyl group at the 3-position and a thiophene-3-yl methanone moiety. The thiazepane ring contributes conformational flexibility, while the thiophene and dimethylamino groups may enhance binding interactions in biological systems or material applications.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-14(2)8-12-10-17-6-3-5-15(12)13(16)11-4-7-18-9-11/h4,7,9,12H,3,5-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGSEHATHWNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological effects. For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug. Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Mode of Action
It can be inferred from the properties of similar thiophene-based compounds that they interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound was prepared via condensation of the 3-acetylthiophene and dimethylforamide dimethylacetal (dmf–dma), which might influence its bioavailability.
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Action Environment
The synthesis process of the compound, which involves heating at 80 °c, might suggest that the compound is stable under high-temperature conditions.
Biological Activity
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone, also referred to as AM411, is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound primarily acts as a long-acting agonist for the cannabinoid receptor CB1, which is implicated in various physiological processes such as pain modulation, appetite control, and neuroprotection.
Chemical Structure and Properties
The molecular formula for AM411 is , with a molecular weight of approximately 298.46 g/mol. The structure consists of a thiazepane ring fused with a thiophene moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2OS2 |
| Molecular Weight | 298.46 g/mol |
| CAS Number | 1448132-77-1 |
AM411 functions primarily as a CB1 receptor agonist. Activation of CB1 receptors has been linked to the modulation of neurotransmitter release, which can influence pain perception and appetite. Chronic administration of AM411 in animal models has demonstrated significant tolerance development, indicating complex interactions within the endocannabinoid system.
Pharmacological Effects
Research indicates that AM411 exhibits a range of biological activities:
- Analgesic Properties : Studies have shown that AM411 can reduce pain responses in animal models, suggesting its potential utility in pain management.
- Appetite Stimulation : As a CB1 agonist, it may enhance appetite, which could be beneficial for conditions like cachexia or anorexia.
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to AM411 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological activity of AM411:
- Tolerance Development : In a study involving squirrel monkeys, chronic treatment with AM411 resulted in significant tolerance to its effects, highlighting the need for further investigation into its long-term use and safety profile.
- Cell-Based Studies : In vitro experiments have demonstrated that AM411 can modulate cellular pathways involved in inflammation and oxidative stress, suggesting potential applications in treating inflammatory disorders .
Comparative Analysis with Similar Compounds
To better understand the efficacy of AM411, it is useful to compare it with other cannabinoid receptor agonists:
| Compound | CB1 Agonist Activity | Tolerance Development | Analgesic Effect |
|---|---|---|---|
| AM411 | High | Significant | Yes |
| Compound A | Moderate | Low | Yes |
| Compound B | High | Moderate | No |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazepane Derivatives
Thiazepane-containing compounds are often explored for their bioactivity. For example:
- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () shares a heterocyclic core but lacks the thiazepane and methanone moieties. Its synthesis via thiocarbohydrazide fusion (85% yield) highlights the efficiency of such methods, which might apply to the target compound’s preparation .
Methanone Derivatives
The study by Bhole and Bhusari () describes methanone derivatives like [(3,4-disubstituted)-1,3-thiazol-2-ylidene]-4-hydroxybenzohydrazide, which exhibit antitumor activity. While structurally distinct (thiazole vs. thiazepane), these compounds underscore the role of ketone groups in modulating bioactivity. The target compound’s thiophene moiety may confer enhanced π-stacking or metabolic stability compared to benzohydrazides .
Structural Analogues with Dimethylamino Groups
Dimethylamino-substituted compounds are common in drug design for improved solubility and receptor binding. For instance, donepezil (a cholinesterase inhibitor) contains a dimethylaminoethyl group attached to a heterocycle.
Data Table: Hypothetical Comparison Based on Chemical Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
